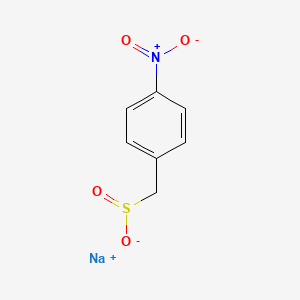
Sodium (4-nitrophenyl)methanesulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (4-nitrophenyl)methanesulfinate is an organosulfur compound with the molecular formula C7H6NNaO5S. It is a sodium salt of 4-nitrophenylmethanesulfinic acid and is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a methanesulfinate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium (4-nitrophenyl)methanesulfinate typically involves the reaction of 4-nitrobenzyl chloride with sodium sulfite. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization. The general reaction can be represented as follows:
4-Nitrobenzyl chloride+Sodium sulfite→Sodium (4-nitrophenyl)methanesulfinate
Industrial Production Methods: On an industrial scale, the production of this compound involves similar reaction conditions but is optimized for higher yields and purity. The process may include additional purification steps such as solvent extraction and crystallization to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: Sodium (4-nitrophenyl)methanesulfinate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfinic acid group can participate in nucleophilic substitution reactions, forming sulfone derivatives.
Oxidation: The compound can be oxidized to form sulfonic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Major Products:
Reduction: 4-Aminophenylmethanesulfinate.
Substitution: Various sulfone derivatives.
Oxidation: 4-Nitrobenzenesulfonic acid.
Aplicaciones Científicas De Investigación
Sodium (4-nitrophenyl)methanesulfinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfone and sulfonamide compounds.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of sodium (4-nitrophenyl)methanesulfinate involves its ability to act as a nucleophile in various chemical reactions. The sulfinic acid group can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. In biological systems, the compound can interact with proteins and enzymes, potentially altering their function and activity.
Comparación Con Compuestos Similares
- Sodium methanesulfinate (CH3SO2Na)
- Sodium benzenesulfinate (C6H5SO2Na)
- Sodium p-toluenesulfinate (C7H7SO2Na)
Comparison: Sodium (4-nitrophenyl)methanesulfinate is unique due to the presence of the nitro group, which imparts distinct chemical properties compared to other sulfinates. This nitro group can undergo reduction to form amino derivatives, which are valuable intermediates in organic synthesis. Additionally, the phenyl ring provides aromatic stability, making it a versatile reagent in various chemical reactions.
Propiedades
Fórmula molecular |
C7H6NNaO4S |
|---|---|
Peso molecular |
223.18 g/mol |
Nombre IUPAC |
sodium;(4-nitrophenyl)methanesulfinate |
InChI |
InChI=1S/C7H7NO4S.Na/c9-8(10)7-3-1-6(2-4-7)5-13(11)12;/h1-4H,5H2,(H,11,12);/q;+1/p-1 |
Clave InChI |
XCRZALWXBCQRRC-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC=C1CS(=O)[O-])[N+](=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


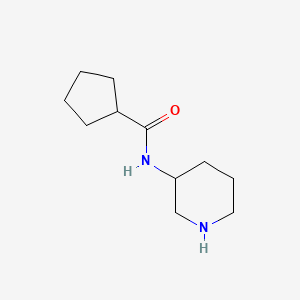
![2-[Methyl(thiolan-3-yl)amino]pyridine-3-carbaldehyde](/img/structure/B13188409.png)
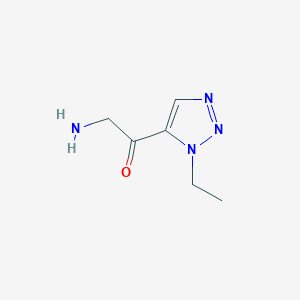
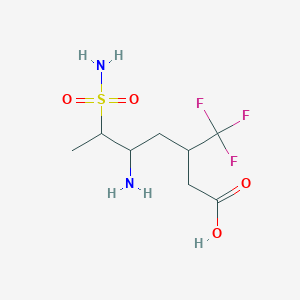


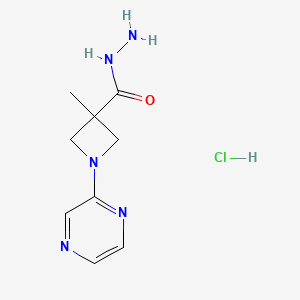
![Ethyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13188427.png)

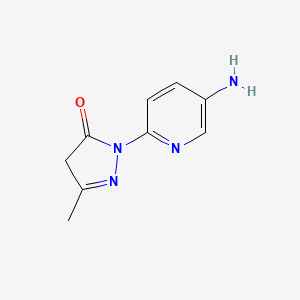
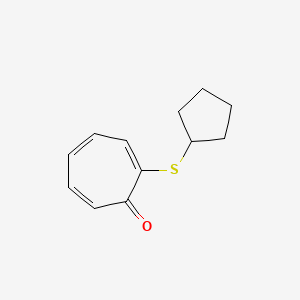
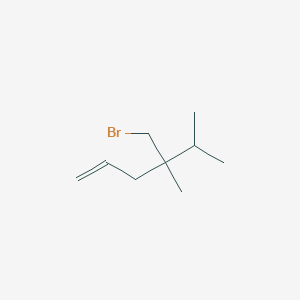

![1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol](/img/structure/B13188470.png)
